N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is a Schiff base compound derived from the condensation of pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base with similar preparation methods and applications.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: A Schiff base with comparable chemical properties and uses.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is unique due to its specific structure, which includes the 2,2-dimethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(13-2)7-10-6-8-4-3-5-11-8/h3-6,9,11H,7H2,1-2H3 |
InChI Key |
KGCYNGYOKRPBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN=CC1=CC=CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.